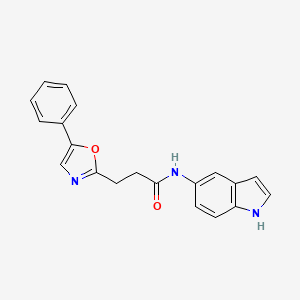![molecular formula C32H28BrNO9S3 B11027187 Tetramethyl 6'-(2-bromobenzoyl)-5',5',7'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11027187.png)
Tetramethyl 6'-(2-bromobenzoyl)-5',5',7'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetramethyl 6’-(2-bromobenzoyl)-5’,5’,7’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its spiro structure, which includes multiple functional groups such as bromobenzoyl, dithiole, and quinoline moieties. These structural elements contribute to its diverse chemical reactivity and potential utility in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetramethyl 6’-(2-bromobenzoyl)-5’,5’,7’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 2-bromobenzoyl chloride and various dithiole derivatives. These intermediates are then subjected to cyclization reactions under controlled conditions to form the spiro structure. Common reagents used in these reactions include strong acids or bases, catalysts like palladium or scandium triflate, and solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to enhance yield and purity, using continuous flow reactors for better control, and employing advanced purification techniques like chromatography and crystallization. Safety and environmental considerations are also crucial in industrial settings, necessitating the use of less hazardous reagents and waste management protocols.
Chemical Reactions Analysis
Types of Reactions
Tetramethyl 6’-(2-bromobenzoyl)-5’,5’,7’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the bromobenzoyl group, where nucleophiles like amines or thiols replace the bromine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted benzoyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Tetramethyl 6’-(2-bromobenzoyl)-5’,5’,7’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials with specific electronic properties.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as fluorescent dyes and polymers with unique optical properties.
Mechanism of Action
The mechanism of action of Tetramethyl 6’-(2-bromobenzoyl)-5’,5’,7’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. For example, the bromobenzoyl group may interact with enzyme active sites, while the dithiole and quinoline moieties can participate in redox reactions or hydrogen bonding, influencing biological pathways.
Comparison with Similar Compounds
Tetramethyl 6’-(2-bromobenzoyl)-5’,5’,7’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can be compared with similar compounds such as:
Tetramethyl 6’-(2-chlorobenzoyl)-5’,5’,7’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
Tetramethyl 6’-(2-fluorobenzoyl)-5’,5’,7’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate: Fluorine substitution can enhance the compound’s stability and alter its electronic properties.
Tetramethyl 6’-(2-methylbenzoyl)-5’,5’,7’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate: Methyl substitution affects the compound’s steric and electronic characteristics, influencing its reactivity and applications.
Properties
Molecular Formula |
C32H28BrNO9S3 |
|---|---|
Molecular Weight |
746.7 g/mol |
IUPAC Name |
tetramethyl 6'-(2-bromobenzoyl)-5',5',7'-trimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate |
InChI |
InChI=1S/C32H28BrNO9S3/c1-15-11-10-13-17-19-25(31(2,3)34(21(15)17)26(35)16-12-8-9-14-18(16)33)44-22(28(37)41-5)20(27(36)40-4)32(19)45-23(29(38)42-6)24(46-32)30(39)43-7/h8-14H,1-7H3 |
InChI Key |
FGBBCZJUHFEIBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(C(N2C(=O)C4=CC=CC=C4Br)(C)C)SC(=C(C35SC(=C(S5)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1-cyclohexyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B11027107.png)
![{3-Benzoyl-2-[(4,6-dimethyl-2-pyrimidinyl)imino]-1-imidazolidinyl}(phenyl)methanone](/img/structure/B11027108.png)
![2-Phenyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11027111.png)

![2-(7-cyano-6-methyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)-N-phenylacetamide](/img/structure/B11027132.png)
![N-(3,5-dichlorophenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B11027138.png)
![4-bromo-N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B11027139.png)
![N-[5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]pyridine-2-carboxamide](/img/structure/B11027148.png)

![3-[2-(dimethylamino)ethyl]-7-ethyl-8-methyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11027161.png)
![2-[(3-methylbutyl)amino]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B11027162.png)
![Benzene-1,3-diylbis[(2-methylpiperidin-1-yl)methanone]](/img/structure/B11027167.png)
![N-[5-(2-chlorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,6-dimethylquinazolin-2-amine](/img/structure/B11027174.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-phenylbutanamide](/img/structure/B11027178.png)
